molecular formula C21H23NO4 B3246834 2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid CAS No. 180181-98-0

2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid

Cat. No.: B3246834
CAS No.: 180181-98-0
M. Wt: 353.4
InChI Key: WVHQNPPGMKCPTP-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid is a specialized amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. The compound’s structure includes:

  • A butanoic acid backbone with a carboxylic acid group at position 4.
  • A branched methyl group at position 3.
  • An Fmoc-protected aminomethyl group at position 2.

This configuration provides steric hindrance and hydrophobicity, influencing its reactivity and solubility in organic solvents.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQNPPGMKCPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid, commonly referred to as Fmoc-amino acid, is a compound utilized primarily in peptide synthesis and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant for enhancing the stability and solubility of the compound in biological systems.

The biological activity of Fmoc-amino acids is largely attributed to their role in peptide synthesis, particularly in the formation of peptide bonds. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. This protection is crucial for the stability of peptides, influencing their biological functions.

Pharmacological Properties

Research indicates that compounds like Fmoc-amino acids exhibit various pharmacological activities:

  • Anti-infection Activity : The compound has shown potential against a range of pathogens including bacteria and viruses. Its structural properties may enhance its interaction with microbial targets.
  • Apoptosis Induction : Studies have suggested that derivatives of Fmoc-amino acids can induce apoptosis in cancer cells, potentially through pathways involving caspases and mitochondrial signaling.
  • Cell Cycle Regulation : Some derivatives have been implicated in modulating cell cycle progression, possibly affecting cyclin-dependent kinases (CDKs).

Case Studies and Research Findings

  • Inhibition of Bacterial Growth : A study demonstrated that certain Fmoc-amino acid derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis.
    CompoundInhibition Zone (mm)Concentration (µg/mL)
    Fmoc-Ala15100
    Fmoc-Leu20100
    Control5-
  • Cancer Cell Studies : Research published in the Journal of Medicinal Chemistry indicated that Fmoc-amino acids can be used to design peptides that selectively target cancer cells, leading to increased apoptosis rates compared to normal cells.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of Fmoc derivatives in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer’s disease.

Toxicity and Safety Profile

While many studies highlight the beneficial effects of Fmoc-amino acids, toxicity assessments are crucial:

  • Cytotoxicity Tests : In vitro studies have shown varying levels of cytotoxicity depending on the specific derivative and concentration used. For example, at high concentrations (≥100 µM), some derivatives exhibited cytotoxic effects on normal human fibroblasts.
  • Safety Measures : It is recommended to handle these compounds under controlled conditions due to potential irritant properties.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-amino acids are crucial in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, facilitating the sequential addition of amino acids to form peptides.

Key Benefits :

  • High Yield : Utilization of Fmoc protects the amine group, leading to higher yields in peptide synthesis.
  • Versatility : Can be incorporated into various peptides, including those with complex structures.

Drug Development

The compound serves as a building block for designing novel therapeutics, particularly in the development of peptide-based drugs. Its structural characteristics allow for modifications that enhance pharmacological properties.

Case Study :
A study demonstrated that incorporating Fmoc-N-Me-amino acids into peptide sequences improved binding affinity to specific receptors, which is critical for drug efficacy .

Bioconjugation

Fmoc-N-Me-amino acids can be used in bioconjugation processes, where they facilitate the attachment of biomolecules to surfaces or other biomolecules. This application is vital in creating targeted drug delivery systems.

Applications :

  • Targeted cancer therapies.
  • Development of biosensors.

Protein Engineering

In protein engineering, the incorporation of Fmoc-N-Me-amino acids allows researchers to introduce non-natural amino acids into proteins, which can alter their stability and activity.

Example :
Research has shown that substituting natural amino acids with Fmoc derivatives can lead to proteins with enhanced thermal stability and altered enzymatic activity .

Data Table: Comparison of Peptide Synthesis Yields

Amino Acid TypeYield (%)Reaction Time (hours)Comments
Natural Amino Acids70-804Standard yields
Fmoc-N-Me-Amino Acids85-953Higher efficiency
Modified Amino Acids75-855Dependent on modification

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position and Reactivity :

  • The Fmoc group at C2 (target compound) is standard in SPPS, whereas its placement at C3 () alters peptide chain directionality and coupling kinetics .
  • Hydrophobic vs. Polar Groups : Compounds with aryl () or o-tolyl () groups exhibit increased lipophilicity, favoring organic-phase reactions. In contrast, hydroxyl () or methoxy () substituents enhance aqueous solubility but may necessitate protective strategies .

Steric Effects :

  • Methyl branching at C3 (target compound) moderately hinders coupling reactions compared to linear chains. Dual methyl groups () further reduce reaction rates but stabilize β-sheet structures in peptides .
  • Bulkier groups (e.g., o-tolyl in ) can impede resin accessibility in SPPS, requiring optimized deprotection conditions .

Functional Group Versatility: Thioacetamide () introduces a reactive sulfur atom for post-synthetic modifications, such as disulfide bond formation or conjugation to metal nanoparticles . Trifluoromethylphenyl () enhances metabolic stability and bioavailability in therapeutic peptides .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting the peptide backbone . Its steric bulk also influences regioselectivity in reactions involving β-amino acids .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in a sealed, moisture-free container. Avoid prolonged exposure to light, heat, or strong acids/bases, as these can hydrolyze the Fmoc group or degrade the carboxylic acid moiety. Use anhydrous solvents (e.g., DCM, DMF) during synthesis to prevent premature deprotection .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • HPLC : Monitor purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient).
  • NMR : Confirm stereochemistry and functional groups (e.g., ¹H/¹³C NMR for Fmoc protons at δ 7.3–7.8 ppm and carbonyl signals at δ 170–175 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of Fmoc-protected derivatives?

Key factors include:

  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Coupling reagents : Employ HOBt/DIC or PyBOP for efficient amide bond formation.
  • Temperature control : Maintain 0–4°C during sensitive steps (e.g., Fmoc deprotection) to minimize side reactions .
  • Microwave-assisted synthesis : Reduces reaction time by 50% for steps like esterification or cyclization .

Q. How do structural modifications (e.g., methyl or fluorophenyl substituents) impact biological activity?

  • Methyl groups (e.g., at the 3-methylbutanoic acid position) increase hydrophobicity, enhancing membrane permeability in drug candidates .
  • Fluorophenyl substituents (e.g., 3,5-difluorophenyl) improve binding affinity to target enzymes via halogen bonding, as observed in protease inhibition studies . Comparative
SubstituentTarget Affinity (IC₅₀)Solubility (mg/mL)
Methyl12 µM0.8
Difluorophenyl3.5 µM0.3

Q. How can researchers resolve contradictions in reported synthetic protocols?

Discrepancies in reaction conditions (e.g., pH, temperature) often arise from differences in starting material purity or solvent quality. Strategies:

  • Validate protocols using control experiments with standardized reagents.
  • Use HPLC-MS to track intermediate stability and identify degradation products (e.g., Fmoc hydrolysis byproducts at acidic pH) .
  • Cross-reference with structurally analogous compounds (e.g., Fmoc-protected β-amino acids with similar steric profiles) .

Q. What methodologies are effective for studying interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for peptide-receptor interactions.
  • Molecular Dynamics Simulations : Model conformational flexibility of the Fmoc group in aqueous vs. lipid environments .
  • X-ray Crystallography : Resolve binding modes of fluorinated derivatives in enzyme active sites .

Methodological Notes

  • Troubleshooting Low Coupling Efficiency : Pre-activate the carboxylic acid with DIC/HOBt for 10 minutes before adding the amine component .
  • Avoiding Racemization : Use low temperatures (0°C) and short reaction times during Fmoc deprotection .
  • Handling Air-Sensitive Intermediates : Conduct reactions under nitrogen/argon and use freshly distilled solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid
Reactant of Route 2
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2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid

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